molecular formula C18H18N4O3 B2920226 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034570-25-5

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No. B2920226
CAS RN: 2034570-25-5
M. Wt: 338.367
InChI Key: SGKRGSJLOKCFOQ-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea is a chemical compound that has been synthesized and studied extensively in recent years. It is a small molecule inhibitor that has shown promising results in various scientific research applications. In

Scientific Research Applications

Synthesis and Bioactivity

Research on similar urea derivatives and related furan and pyrazinyl compounds focuses on synthesizing potentially bioactive molecules. For instance, compounds derived from furan and pyrazine have been investigated for their cytotoxic activities against cancer cell lines, showcasing the potential of these compounds in drug discovery and development (Mo et al., 2004). Similarly, the synthesis of novel pyridine and naphthyridine derivatives from furan or thiophen-2-yl compounds suggests a wide range of chemical transformations, leading to molecules with interesting structural motifs and potential pharmacological properties (Abdelrazek et al., 2010).

Chemical Synthesis Techniques

Innovative synthesis techniques have been developed to construct complex molecules containing furan and pyrazinyl units. These methods include one-pot synthesis approaches for furano and pyrano pyrimidinones using novel reagents, demonstrating the versatility of these chemical frameworks in synthetic organic chemistry (Ghorbani‐Vaghei et al., 2015). Such methodologies enhance the efficiency of producing heterocyclic compounds, which are crucial in the development of new drugs and materials.

Analytical Applications

Derivatives of furan and pyrazinyl compounds are also used in analytical chemistry to improve the detection and quantification of drugs. For example, the synthesis of deuterium-labeled analogs of potent drugs for use as internal standards in LC–MS analysis underscores the importance of these compounds in ensuring the accuracy and reliability of pharmacokinetic studies (Liang et al., 2020). This application is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.

properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-14-6-4-13(5-7-14)11-21-18(23)22-12-15-17(20-9-8-19-15)16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRGSJLOKCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea

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